molecular formula C16H12O4 B1148478 Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- CAS No. 133005-88-6

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

Cat. No.: B1148478
CAS No.: 133005-88-6
M. Wt: 268.26
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two benzoic acid moieties connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- typically involves the reaction of two equivalents of benzoic acid with an appropriate ethene-bridging reagent under controlled conditions. One common method involves the use of a Grignard reagent, where benzoic acid is reacted with ethene dibromide in the presence of magnesium to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is unique due to its ethene-bridged structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This unique structure allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives .

Properties

IUPAC Name

4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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